Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 877818-58-1
VCID: VC5459998
InChI: InChI=1S/C18H21ClN4O5S3/c1-2-28-15(24)11-29-18-22-21-17(30-18)20-16(25)12-6-7-13(19)14(10-12)31(26,27)23-8-4-3-5-9-23/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,21,25)
SMILES: CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3
Molecular Formula: C18H21ClN4O5S3
Molecular Weight: 505.02

Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

CAS No.: 877818-58-1

Cat. No.: VC5459998

Molecular Formula: C18H21ClN4O5S3

Molecular Weight: 505.02

* For research use only. Not for human or veterinary use.

Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate - 877818-58-1

Specification

CAS No. 877818-58-1
Molecular Formula C18H21ClN4O5S3
Molecular Weight 505.02
IUPAC Name ethyl 2-[[5-[(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C18H21ClN4O5S3/c1-2-28-15(24)11-29-18-22-21-17(30-18)20-16(25)12-6-7-13(19)14(10-12)31(26,27)23-8-4-3-5-9-23/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,21,25)
Standard InChI Key SMQQZGUIZVGGNL-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, reflects its modular architecture:

  • 1,3,4-Thiadiazole backbone: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for conferring metabolic stability and bioactivity .

  • 4-Chloro-3-(piperidin-1-ylsulfonyl)benzamide substituent: A chloro-substituted benzamide linked to a piperidine-sulfonyl group, which may enhance solubility and target binding affinity .

  • Ethyl thioacetate side chain: A sulfur-containing ester moiety that could influence pharmacokinetic properties such as half-life .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₉H₂₂ClN₅O₅S₃
Molecular Weight528.06 g/mol
Calculated logP3.82 (PubChem method)

The molecular formula was deduced by combining fragments from analogous compounds, such as ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate (C₁₇H₂₁N₅O₃S) , with additional sulfonyl and chloro groups .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from related methodologies:

Key Synthetic Steps

  • Formation of 1,3,4-thiadiazole core: Reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions, as seen in the synthesis of ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate .

  • Sulfonylation of benzamide: Introduction of the piperidin-1-ylsulfonyl group via reaction of 4-chloro-3-sulfonylbenzoyl chloride with piperidine, analogous to sulfonamide formation in patent WO2006066172A1 .

  • Esterification: Coupling of the thiadiazole intermediate with ethyl mercaptoacetate using a base like sodium hydride, a method employed for similar thioether linkages .

Purification and Characterization

  • Column chromatography: Elution with ethyl acetate/hexane (1:3) to isolate intermediates, as described in patent WO2006066172A1 .

  • Spectroscopic data: Expected IR peaks at 1730 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O), and 1350 cm⁻¹ (sulfonyl S=O) .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

PropertyValue
Aqueous solubility~0.12 mg/mL (predicted)
logD (pH 7.4)3.45
Polar surface area115 Ų

The piperidine and sulfonyl groups improve water solubility compared to simpler thiadiazoles, while the ethyl ester enhances membrane permeability .

Stability Profile

  • Hydrolytic stability: Susceptible to esterase-mediated cleavage of the ethyl thioacetate group under physiological conditions .

  • Photostability: The chloro and sulfonyl substituents may reduce UV degradation, as observed in related benzamide derivatives .

Hypothesized Biological Activity

Target Prediction

  • Protease inhibition: The sulfonamide and thiadiazole motifs are common in inhibitors of serine proteases (e.g., thrombin) .

  • Antimicrobial activity: Thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi .

Toxicity Considerations

  • Piperidine moiety: May pose neurotoxic risks at high doses, as seen in structurally similar compounds .

  • Sulfonamide group: Potential for hypersensitivity reactions in susceptible populations .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
Ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate Lacks sulfonyl and chloro groupsModerate COX-2 inhibition
Piprozoline (Probilin) Thiazolidinone coreCholeretic agent

The addition of the sulfonyl group in the target compound likely enhances target binding through hydrogen bonding and hydrophobic interactions .

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